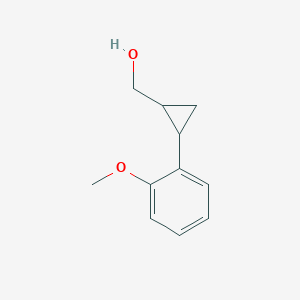
(2-(2-Methoxyphenyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Methoxyphenyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methoxyphenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methoxyphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of fixed bed catalysts, such as cobalt or nickel, can facilitate the hydrogenation of cyclopropane carboxaldehyde in the gas or liquid phase .
Chemical Reactions Analysis
Types of Reactions
(2-(2-Methoxyphenyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(2-(2-Methoxyphenyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of cyclopropyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-(2-Methoxyphenyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The cyclopropyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems. This can lead to the modulation of various pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: A simpler analog with similar structural features but lacking the methoxyphenyl group.
(2-Methoxyphenyl)methanol: Contains the methoxyphenyl group but lacks the cyclopropyl moiety.
Spirocyclopropanes: Compounds with a spirocyclic structure that includes a cyclopropane ring
Uniqueness
(2-(2-Methoxyphenyl)cyclopropyl)methanol is unique due to the combination of the cyclopropyl and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[2-(2-methoxyphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14O2/c1-13-11-5-3-2-4-9(11)10-6-8(10)7-12/h2-5,8,10,12H,6-7H2,1H3 |
InChI Key |
GWNQNQUYZBGDMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



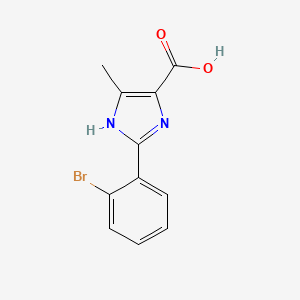

![1-[2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300327.png)
![10,16-dibromo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B12300328.png)
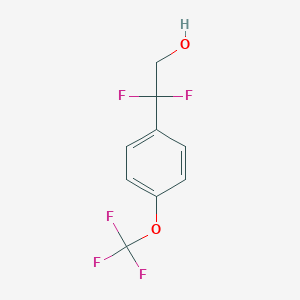
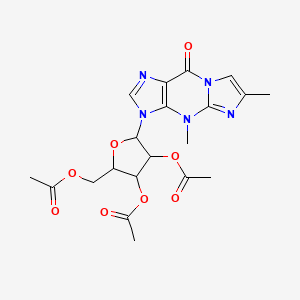
![5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone](/img/structure/B12300348.png)
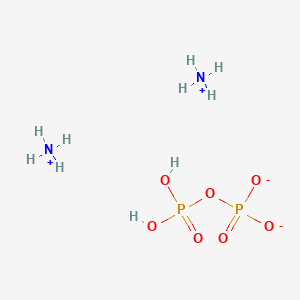
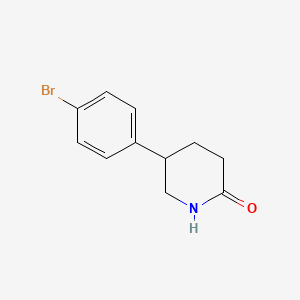
![2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one](/img/structure/B12300384.png)
![[4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate](/img/structure/B12300385.png)
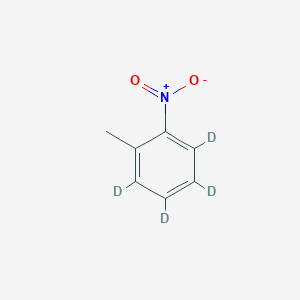
![(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid](/img/structure/B12300393.png)
